molecular formula C18H23N5O2S B2657184 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-05-7

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2657184
CAS RN: 851809-05-7
M. Wt: 373.48
InChI Key: SKFIRZNFQIBLAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiazolo[3,2-b][1,2,4]triazol-6-ol moiety.


Chemical Reactions Analysis

The synthesis of similar piperazine derivatives involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts and aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.45. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety in this compound is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. Key areas include:

Kinase Inhibitors

The compound’s structure suggests potential as a kinase inhibitor. Researchers have identified related analogs with Src/Abl kinase inhibitory activity . Applications include:

Future Directions

The compound belongs to the class of piperazine derivatives, which have shown a wide range of biological and pharmaceutical activity . Therefore, future research could explore its potential applications in pharmaceuticals.

properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-13-19-18-23(20-13)17(25)16(26-18)15(14-5-3-2-4-6-14)22-9-7-21(8-10-22)11-12-24/h2-6,15,24-25H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFIRZNFQIBLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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